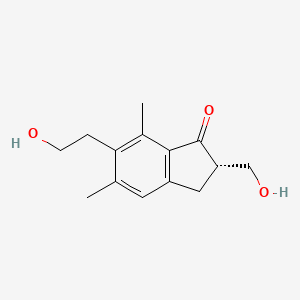

(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one

Description

The compound “(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one” is a chiral indenone derivative characterized by a bicyclic indenone core substituted with hydroxyl, hydroxymethyl, and methyl groups at specific positions (Figure 1). Key structural features include:

- Core structure: A 2,3-dihydro-1H-inden-1-one backbone, a fused bicyclic system common in bioactive molecules.

- Substituents:

This compound’s synthesis likely involves condensation or alkylation strategies similar to other dihydroindenones, as seen in related indanone derivatives . Its polar substituents (hydroxyethyl and hydroxymethyl) suggest enhanced solubility in polar solvents compared to non-hydroxylated analogs .

Properties

IUPAC Name |

(2S)-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c1-8-5-10-6-11(7-16)14(17)13(10)9(2)12(8)3-4-15/h5,11,15-16H,3-4,6-7H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGXRGPOUGZXSEB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)C(C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C(=C1CCO)C)C(=O)[C@@H](C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189514 | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35964-50-2 | |

| Record name | (2S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35964-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pterosin G | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035964502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one, also known by its CAS number 35964-50-2, is an organic compound belonging to the class of indene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including hydroxyl and ketone functional groups, suggest a diverse range of interactions with biological targets.

Molecular Characteristics

- Molecular Formula : C14H18O3

- Molecular Weight : 234.29 g/mol

- Purity : Typically around 95% .

Anti-inflammatory Properties

Research indicates that (S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one exhibits significant anti-inflammatory effects. It has been shown to modulate various biochemical pathways associated with inflammation. For instance, it may inhibit the activation of pro-inflammatory cytokines and pathways such as the NLRP3 inflammasome .

Interaction with Biological Targets

The compound's structural features allow it to interact effectively with specific receptors and enzymes. These interactions are critical for understanding its mechanism of action and potential therapeutic applications:

| Biological Target | Interaction Type | Potential Effect |

|---|---|---|

| NLRP3 Inflammasome | Inhibition | Reduced neuroinflammation |

| Cytokine Receptors | Modulation | Decreased IL-1β production |

| Enzymes involved in metabolic pathways | Competitive binding | Altered metabolic processes |

Study 1: Neuroprotection and Inflammation

In a study examining neuroprotective effects, (S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one was administered in models of oxidative stress. The results indicated a significant reduction in markers of inflammation and cell death in neuronal cells exposed to oxidative agents. This suggests that the compound may have potential applications in treating neurodegenerative diseases characterized by inflammation .

Study 2: Modulation of Cytokine Production

Another investigation focused on the compound's ability to modulate cytokine production in immune cells. The findings demonstrated that treatment with (S)-2,3-Dihydro-6-(2-hydroxyethyl)-2-(hydroxymethyl)-5,7-dimethyl-1H-inden-1-one led to a decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha. This modulation could be beneficial in conditions where chronic inflammation is a concern .

Scientific Research Applications

Medicinal Chemistry Applications

- Anti-inflammatory Properties : Research indicates that Pterosin G exhibits anti-inflammatory effects. Studies have shown its potential to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Biological Activity Modulation : The compound has been investigated for its ability to interact with specific biological targets, influencing metabolic processes and cellular signaling pathways. This interaction can lead to therapeutic applications in treating various diseases.

- Potential as an Antioxidant : Some studies suggest that Pterosin G may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Organic Synthesis Applications

Pterosin G is also significant in organic synthesis due to its versatile functional groups. It serves as a precursor or intermediate in the synthesis of other complex molecules. Several synthetic routes have been developed for preparing this compound:

| Synthetic Route | Description |

|---|---|

| Enzymatic Synthesis | Utilizes enzymes to facilitate the formation of Pterosin G from simpler substrates. |

| Chemical Synthesis | Involves traditional chemical methods to create the compound through multi-step reactions. |

These methods highlight the flexibility in synthetic approaches available for this compound, allowing researchers to tailor synthesis based on specific needs.

Case Study 1: Anti-inflammatory Mechanism

A study published in a peer-reviewed journal explored the anti-inflammatory effects of Pterosin G on macrophages. The results indicated that the compound significantly reduced the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Interaction with Biological Targets

Research conducted on the binding affinity of Pterosin G with various receptors demonstrated its capability to modulate receptor activity. This study utilized techniques such as surface plasmon resonance and fluorescence spectroscopy to analyze binding interactions, providing insights into its mechanism of action.

Case Study 3: Synthesis Optimization

A recent investigation focused on optimizing the synthesis of Pterosin G using green chemistry principles. The study aimed at reducing waste and improving yield through environmentally friendly solvents and catalysts, showcasing the compound's adaptability in modern synthetic methodologies.

Chemical Reactions Analysis

Oxidation and Reduction

-

Hydroxyl groups : Can undergo oxidation to ketones or carboxylic acids using reagents like KMnO₄.

-

Ketone functionality : May be reduced to secondary alcohols using LiAlH₄ or other hydride reagents.

Nucleophilic Substitution

The hydroxyl groups may act as leaving groups under acidic conditions, enabling substitutions (e.g., esterification or etherification).

Electrophilic Reactions

The ketone group can participate in aldol reactions or Michael additions , while the indene ring may undergo electrophilic aromatic substitution.

Oxidation Pathway

Example: Oxidation of hydroxymethyl (-CH₂OH) to ketone (-CO) via a radical or peracid-mediated mechanism.

Reduction Pathway

Example: Reduction of the ketone to a secondary alcohol using LiAlH₄:

Structural Comparisons and Reactivity

A comparison of structurally related compounds highlights reactivity trends:

Analytical Validation

Reactions are typically confirmed via:

-

NMR spectroscopy to verify stereochemistry and functional group integrity.

-

Mass spectrometry to confirm molecular weight and purity.

Research Gaps

-

Empirical data : Melting/boiling points and detailed reaction kinetics remain uncharacterized.

-

Biological interactions : Further studies needed to map reactivity with enzymes or receptors.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Dihydroindenone Derivatives

Key Observations :

- Hydrophilicity: The target compound’s hydroxyethyl and hydroxymethyl groups increase polarity compared to non-hydroxylated analogs (e.g., 5,6-dimethyl derivative ). This enhances aqueous solubility, critical for pharmaceutical applications.

- Stereochemical Impact: The (S)-configuration differentiates it from racemic mixtures, as seen in related chiral indenones .

- Glycosylated Analogs : Compound 54854-88-5 demonstrates how glycosylation further modifies solubility and bioavailability, a feature absent in the target compound.

Table 2: Physicochemical and Hazard Data Comparison

Key Observations :

- Hazard Profile: Non-hydroxylated analogs like 5,6-dimethyl-2,3-dihydro-1H-inden-1-one exhibit multiple hazards (e.g., acute toxicity, skin irritation ), whereas the target compound’s safety data remain undocumented.

- Molecular Weight : The target compound’s intermediate molecular weight (~264.3 g/mol) balances solubility and membrane permeability, unlike heavier glycosylated derivatives .

Preparation Methods

Construction of the Indenone Core

The indenone skeleton is typically synthesized starting from substituted styrene derivatives or benzaldehydes. For example, 2,4,6-trimethylstyrene can be converted into 2,3-dihydro-4,6-dimethyl-1H-indene via catalytic hydrogenation using palladium on activated carbon under mild hydrogen pressure in an inert atmosphere. This intermediate provides a scaffold for further functionalization.

| Step | Reaction Type | Conditions/Notes | Yield/Remarks |

|---|---|---|---|

| 1 | Styrene hydrogenation | Pd/C catalyst, H2 gas, inert atmosphere, heating | Efficient conversion to indene |

| 2 | Oxidation to indenone | Controlled oxidation (e.g., PCC) | Formation of indenone ketone core |

Introduction of Hydroxyethyl and Hydroxymethyl Groups

The hydroxyethyl substituent at the 6-position and the hydroxymethyl group at the 2-position are introduced via nucleophilic addition methods:

- Hydroxyethyl group : Often introduced by hydroboration-oxidation of a vinyl or allyl side chain attached to the indene ring.

- Hydroxymethyl group : Typically installed by selective formylation followed by reduction or by Grignard addition of formaldehyde equivalents.

Protecting groups such as silyl ethers may be used transiently to prevent side reactions during multi-step syntheses.

Enantioselective Synthesis and Resolution

To obtain the (S)-enantiomer:

- Asymmetric Catalysis : Use of chiral catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation or cyclization steps to induce chirality at the 2-position.

- Chiral Resolution : Formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives) followed by crystallization to separate the (S)-enantiomer from racemic mixtures.

Representative Synthetic Route Example

Analytical and Characterization Techniques

- NMR Spectroscopy (1H and 13C) : Used to confirm the substitution pattern and stereochemistry by analyzing coupling constants and NOE correlations.

- X-ray Crystallography : Essential for absolute configuration determination of the (S)-enantiomer.

- Mass Spectrometry : Confirms molecular weight and fragmentation consistent with the hydroxyethyl and hydroxymethyl substituents.

- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases such as Chiralpak AD-H columns.

- Polarimetry : Measures specific optical rotation to confirm stereochemistry.

Summary Table of Preparation Methods

| Preparation Aspect | Method/Technique | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|---|

| Indenone core synthesis | Hydrogenation of substituted styrene | Pd/C, H2, inert atmosphere | High yield, scalable | Requires controlled conditions |

| Hydroxymethyl group addition | Grignard addition of formaldehyde | Formaldehyde MgBr, low temperature | Selective C-2 functionalization | Sensitive to moisture |

| Hydroxyethyl group addition | Hydroboration-oxidation | BH3·THF, H2O2/NaOH | Regioselective, mild conditions | Protection needed for other OH |

| Enantioselective synthesis | Asymmetric catalysis (Ru-BINAP) | Ru catalyst, chiral ligand | High enantioselectivity | Catalyst cost and optimization |

| Chiral resolution | Diastereomeric salt formation | Chiral acids (e.g., tartaric acid) | Simple, effective | Yield loss, multiple steps |

Q & A

Basic: What synthetic strategies are recommended for preparing (S)-configured indenone derivatives like this compound?

Methodological Answer:

- Key Routes :

- Chiral Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers from racemic intermediates .

- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation or cyclization steps.

- Functional Group Manipulation : Introduce hydroxyethyl and hydroxymethyl groups via Grignard additions or hydroboration-oxidation to pre-formed indenone scaffolds .

- Critical Intermediates :

- 5,7-Dimethyl-1H-inden-1-one derivatives (e.g., halogenated precursors for cross-coupling).

- Hydroxyethyl intermediates protected as silyl ethers to avoid side reactions during synthesis.

Basic: Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

-

1H/13C NMR : Assign stereochemistry using coupling constants (e.g., vicinal ) and NOE experiments to confirm spatial arrangements of substituents .

-

X-ray Crystallography : Resolve absolute configuration via single-crystal analysis using SHELXL or similar software . Example bond angles/torsions from related compounds:

Bond Angle/Torsion Value (degrees) Reference Compound C2–C3–C4 121.08 (E)-indenone C9–C1–C2 129.30 (E)-indenone -

Mass Spectrometry : Confirm molecular weight and fragmentation patterns (e.g., loss of hydroxyl groups).

Advanced: How can computational modeling (DFT) predict reactivity and electronic properties?

Methodological Answer:

- DFT Workflow :

| Parameter | Value (eV) | Reference Compound |

|---|---|---|

| HOMO | -6.2 | IMDHI |

| LUMO | -1.8 | IMDHI |

| Band Gap (ΔE) | 4.4 | IMDHI |

Electrostatic Potential Maps : Identify regions prone to nucleophilic attack (e.g., carbonyl groups).

Advanced: How should researchers resolve contradictions in crystallographic data refinement?

Methodological Answer:

- Software Tools :

- Troubleshooting :

Advanced: What experimental designs are optimal for evaluating biological activity?

Methodological Answer:

- Assay Design :

- Data Interpretation :

- Correlate substituent effects (e.g., hydroxyl groups) with activity using SAR tables:

| Substituent | MIC (μg/mL) | Target Organism |

|---|---|---|

| 5,7-Dimethyl | 12.5 | E. coli |

| 6-Hydroxyethyl | 6.25 | S. aureus |

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

- Hazard Mitigation :

- First Aid :

- For skin contact: Wash with water for 15 minutes and consult a physician .

Advanced: How can enantiomeric purity be validated post-synthesis?

Methodological Answer:

- Chiral HPLC : Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers .

- Polarimetry : Measure specific rotation ([α]D) and compare to literature values for (S)-configured analogs.

- X-ray Powder Diffraction (XRPD) : Confirm crystalline phase homogeneity .

Advanced: What strategies address low yields in hydroxyethyl group introduction?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.